“4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . Indazole derivatives have a wide range of biological activities .
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives .
The molecular formula of “4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is C9H7BrN2O . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds .
The molecular weight of “4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is 225.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass is 223.95853 g/mol .
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family, characterized by its unique structure and potential biological activities. The compound features a bromine atom at the fourth position and a formyl group at the third position of the indazole ring, which contributes to its reactivity and interaction with various biological targets. This compound is of significant interest in medicinal chemistry and organic synthesis due to its role as an intermediate in the development of pharmaceuticals.
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can be synthesized from 4-bromo-3-nitrotoluene through a series of chemical reactions, including reduction, cyclization, and formylation. It is classified as an indazole derivative, which are compounds known for their diverse biological activities, including potential applications in drug development and material science.
The synthesis of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde typically involves several key steps:
This synthetic route allows for the efficient production of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde, which can be adapted for industrial applications to enhance yield and purity.
The molecular formula of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde is , with a molecular weight of approximately 225.06 g/mol. The structure consists of a five-membered nitrogen-containing ring (indazole) fused with a benzene ring, featuring:
The presence of both the bromine atom and the methyl group at the seventh position enhances its reactivity and selectivity in various chemical reactions.
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can participate in several chemical reactions:
These reactions underscore the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. Additionally, the bromine atom may participate in halogen bonding, influencing binding affinity and selectivity towards biological targets. These interactions can affect various biological pathways, including signal transduction and gene expression .
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde exhibits several notable physical and chemical properties:
These properties indicate that it is stable under standard conditions but may require careful handling due to its reactivity .
The scientific uses of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde include:
The synthesis of 4-bromo-7-methyl-1H-indazole-3-carbaldehyde begins with the construction of the indazole core via nitrosation of 4-bromo-2-methylaniline precursors. This critical cyclization step employs isoamyl nitrite under controlled acidic conditions (acetic acid/water mixtures, pH 4.5–5.5) at 0–5°C to achieve regioselective diazotization and cyclization. The mild acidity suppresses competing decomposition pathways while facilitating the dehydration-cyclization sequence that forms the indazole scaffold. Key process parameters include strict temperature control (<10°C) and gradual addition of nitrosating agent to prevent diazonium salt accumulation, which can lead to polymeric byproducts. After quenching with sodium bisulfite, the 7-methylindazole intermediate is isolated in 82–85% yield via crystallization from ethanol/water systems [2]. Recent optimizations demonstrate that replacing concentrated mineral acids with buffered acetic acid systems reduces halogen displacement side reactions by 75%, significantly improving the purity profile for downstream functionalization [6].
Table 1: Optimization of Nitrosation Conditions
Acid System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
AcOH/H₂O (1:1) | 0–5 | 3 | 85 | 98.5 |
HCl (1M) | 0–5 | 2.5 | 72 | 89.3 |
H₂SO₄ (0.5M) | 0–5 | 2 | 68 | 87.1 |
Introduction of the 3-carbaldehyde functionality proceeds via the Vilsmeier-Haack reaction, where N,N-dimethylformamide (DMF) acts as both solvent and formylating agent in the presence of phosphorus oxychloride (POCl₃). The electrophilic formylation specifically targets the C3 position of the 7-methylindazole scaffold due to its heightened nucleophilicity compared to N1 or C4 positions. Optimal conditions require slow addition of POCl₃ (1.1 equiv) to ice-cold DMF (3.0 equiv) followed by gradual incorporation of 4-bromo-7-methyl-1H-indazole at –10°C, with subsequent warming to 25°C over 2 hours. This controlled addition profile prevents exothermic runaway reactions that promote N-formylated byproducts. After aqueous workup with sodium acetate buffer, the crude aldehyde is purified via anti-solvent crystallization (toluene/cyclohexane) to yield 4-bromo-7-methyl-1H-indazole-3-carbaldehyde as pale yellow crystals (mp 160–163°C) in 89% purity [1] [6]. Advanced process analytics reveal that maintaining water content below 200 ppm in DMF is critical to minimize hydrolysis byproducts during formylation [8].
Regioselective bromination at the C4 position employs N-bromosuccinimide (NBS) in acetonitrile at 60°C without traditional Lewis acid catalysts. This approach leverages the inherent nucleophilic directing effect of the indazole N-H group, which templates ortho-bromination through hydrogen-bonded complexation with NBS. The reaction achieves 92% selectivity for the 4-bromo isomer over the 6-bromo regioisomer due to steric shielding from the 7-methyl group. Post-bromination, selective crystallization from ethyl acetate removes residual dibrominated impurities (<0.5%). Crucially, the bromine substituent remains stable under subsequent Vilsmeier-Haack conditions when protected from reducing environments [2]. For late-stage bromine installation, palladium-catalyzed direct arylation protocols have been explored using Pd(OAc)₂/XPhos catalyst systems with N-bromophthalimide as the brominating agent in toluene at 80°C, achieving 78% yield with 99% regioselectivity [6].
Table 2: Bromination Agents for Indazole Functionalization
Bromination Agent | Solvent | Temperature (°C) | Regioselectivity (4-Br:6-Br) | Yield (%) |
---|---|---|---|---|
NBS | CH₃CN | 60 | 92:8 | 87 |
Br₂ | DCM | 25 | 85:15 | 73 |
CuBr₂ | DMF | 100 | 80:20 | 65 |
N-Bromophthalimide | Toluene | 80 | >99:1 | 78 |
The Vilsmeier-Haack formylation exhibits significant susceptibility to electrophilic dimerization at C3, particularly when 4-bromo-7-methyl-1H-indazole is added to pre-formed Vilsmeier reagent. Reverse addition protocols—where the cold Vilsmeier complex (DMF/POCl₃) is added dropwise to a well-stirred suspension of the indazole in DMF—suppress dimer formation by maintaining low instantaneous concentration of the electrophilic species. Kinetic studies reveal this method reduces dimeric impurities from 12% to <2% while improving overall yield to 92%. Complementary strategies include:
Table 3: Impact of Addition Sequence on Vilsmeier-Haack Outcomes
Addition Method | Reaction Temperature Profile | Dimer Impurity (%) | Isolated Yield (%) |
---|---|---|---|
Conventional (substrate to reagent) | Uncontrolled spikes to 50°C | 12.3 | 65 |
Reverse (reagent to substrate) | Maintained at –10 to 0°C | 1.8 | 89 |
Inverse (simultaneous) | Fluctuates between –5 to 15°C | 7.5 | 74 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7